Apatinib

説明

YN-968D1は、アパティニブメシル酸塩としても知られており、血管内皮増殖因子受容体2チロシンキナーゼの選択的阻害剤です。この化合物は、in vitroおよびin vivoで強力な活性を示しており、がん治療の有望な候補となっています。 これは主に、血管新生を阻害するために使用されます。血管新生とは、既存の血管から新しい血管が形成されるプロセスであり、腫瘍の増殖と転移に不可欠です .

準備方法

合成経路と反応条件

YN-968D1の合成には、重要な中間体の形成と、特定の条件下でのそれらの後続の反応など、複数のステップが含まれます。 詳細な合成経路は秘密情報ですが、一般的には、目的の分子構造を達成するために、さまざまな有機試薬と触媒が使用されます .

工業生産方法

YN-968D1の工業生産では、通常、最適化された反応条件を使用して、高収率と高純度を保証する大規模合成が行われます。このプロセスには、医薬品規格を満たすための厳格な品質管理措置が含まれています。 その後、化合物は、臨床使用のために経口投与剤に製剤化されます .

化学反応解析

反応の種類

YN-968D1は、次のものを含むいくつかの種類の化学反応を受けます。

酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、酸化剤によって促進されます。

還元: 酸化の反対の反応であるこの反応には、水素の添加または酸素の除去が含まれます。

置換: この反応には、1つの官能基を別の官能基に置き換えることが含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は通常、目的の反応経路を保証するために、制御された温度とpHレベルを伴います .

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化誘導体をもたらす可能性がありますが、還元は化合物の還元型を生成する可能性があります。 置換反応は、さまざまな官能基を持つさまざまな置換誘導体をもたらす可能性があります .

科学研究の応用

YN-968D1は、特に化学、生物学、医学、および産業の分野において、幅広い科学研究の応用を持っています。

化学反応の分析

Types of Reactions

YN-968D1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

科学的研究の応用

Gastric Cancer

Apatinib is most well-studied in the context of gastric cancer. Clinical trials have demonstrated its efficacy as a second-line treatment after failure of chemotherapy. A systematic review indicated that this compound showed an objective response rate (ORR) of approximately 13.2% in advanced gastric cancer patients .

Hepatocellular Carcinoma

Similarly, studies have reported positive outcomes for patients with hepatocellular carcinoma. One clinical trial highlighted a median progression-free survival (PFS) of 3.82 months among patients treated with this compound after previous treatments .

Lung Cancer

This compound has been evaluated in various lung cancer subtypes, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). In several phase II trials, this compound combined with chemotherapy demonstrated promising results, with an ORR of 15.25% in advanced soft tissue sarcomas and notable efficacy in previously treated SCLC patients .

Breast Cancer

In metastatic breast cancer cases resistant to standard therapies, this compound has shown potential benefits. A study indicated that among patients treated with this compound after multifaceted therapies, the disease control rate (DCR) was approximately 83.3%, with manageable adverse effects .

Thyroid Cancer

This compound has also been explored for radioiodine refractory differentiated thyroid cancer (RAIR-DTC). A phase II trial reported an ORR of 80% and a DCR of 95%, with a median PFS of 18.4 months, showcasing its potential as a viable treatment option for this challenging condition .

Data Tables

The following tables summarize key findings from clinical trials involving this compound across various cancers:

| Cancer Type | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|---|

| Gastric Cancer | 13.2% | ~3.82 months | Not specified |

| Hepatocellular Carcinoma | Not specified | ~3.82 months | Not specified |

| Non-Small Cell Lung Cancer | 15.25% | Varies by combination | Not specified |

| Small Cell Lung Cancer | ~13.6% | ~5.4 months | ~10 months |

| Metastatic Breast Cancer | 13.9% | Not specified | Not specified |

| Thyroid Cancer | 80% | ~18.4 months | ~51.6 months |

Case Study: Advanced Gastric Cancer

In a notable study involving advanced gastric cancer patients treated with this compound, researchers reported an ORR of approximately 13.2%, indicating modest efficacy but highlighting the need for further exploration into combination therapies to enhance outcomes .

Case Study: Radioiodine Refractory Differentiated Thyroid Cancer

A phase II trial assessed this compound's long-term efficacy in RAIR-DTC, revealing an impressive ORR of 80%. The study emphasized the drug's potential as a significant treatment option for patients who have limited alternatives due to disease progression .

作用機序

YN-968D1は、血管内皮増殖因子受容体2のリン酸化を選択的に阻害することによって効果を発揮し、これは血管新生の重要な調節因子です。この受容体を阻害することにより、YN-968D1は、内皮細胞の増殖、遊走、および管形成を効果的に阻害し、腫瘍に栄養素を供給する新しい血管の形成を防ぎます。 この阻害は、腫瘍の増殖と転移の抑制につながります .

類似の化合物との比較

YN-968D1は、血管内皮増殖因子受容体2阻害剤としての高い選択性と効力で独自です。類似の化合物には、次のものがあります。

ソラフェニブ: がん治療で使用されるもう1つのチロシンキナーゼ阻害剤ですが、ターゲットプロファイルは広範囲です。

スニチニブ: 腎細胞がんと消化管間質腫瘍における応用を持つ、マルチターゲット受容体チロシンキナーゼ阻害剤。

セジラニブ: がん治療において同様の応用を持つ、血管内皮増殖因子受容体の強力な阻害剤 .

これらの化合物と比較して、YN-968D1は、前臨床モデルで優れた有効性とより好ましい毒性プロファイルを備えていることが示されており、さらなる臨床開発の有望な候補となっています .

類似化合物との比較

YN-968D1 is unique in its high selectivity and potency as a vascular endothelial growth factor receptor-2 inhibitor. Similar compounds include:

Sorafenib: Another tyrosine kinase inhibitor used in cancer therapy, but with a broader target profile.

Sunitinib: A multitargeted receptor tyrosine kinase inhibitor with applications in renal cell carcinoma and gastrointestinal stromal tumors.

Cediranib: A potent inhibitor of vascular endothelial growth factor receptors with similar applications in cancer therapy .

Compared to these compounds, YN-968D1 has shown superior efficacy in preclinical models and a more favorable toxicity profile, making it a promising candidate for further clinical development .

生物活性

Apatinib, a novel antiangiogenic agent, has garnered attention in the oncology field for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), thereby impeding tumor growth and angiogenesis. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile across various malignancies.

This compound primarily functions by selectively inhibiting VEGFR-2, which plays a critical role in tumor angiogenesis. The inhibition of this receptor leads to several downstream effects:

- Inhibition of Tumor Angiogenesis : By blocking VEGFR-2, this compound disrupts the signaling pathways that promote blood vessel formation within tumors, ultimately reducing nutrient and oxygen supply to cancer cells .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including the AKT/mTOR pathway. This mechanism is crucial for its antitumor effects .

- Regulation of Autophagy : The compound also modulates autophagy processes, enhancing the degradation of damaged cellular components and contributing to cell death in cancerous tissues .

| Mechanism | Description |

|---|---|

| VEGFR-2 Inhibition | Blocks angiogenesis and tumor blood supply |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Autophagy Regulation | Enhances degradation of damaged cellular components |

Clinical Efficacy

This compound has demonstrated promising results in various clinical trials across multiple cancer types. Below are notable findings from recent studies:

Case Studies and Clinical Trials

- Gastric Cancer : In a phase III trial, this compound significantly improved progression-free survival (PFS) and overall survival (OS) compared to placebo in patients with advanced gastric cancer. The median PFS was reported at 4.8 months for the this compound group versus 1.5 months for placebo .

- Breast Cancer : A study involving patients with chemotherapy-refractory breast cancer showed an overall response rate (ORR) of 30%, indicating substantial antitumor activity .

- Hepatocellular Carcinoma (HCC) : this compound exhibited high ORR rates (30.4%) and disease control rates (DCR) in patients with advanced HCC who had previously undergone treatment failures .

Table 2: Clinical Outcomes of this compound in Various Cancers

| Cancer Type | Study Design | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Gastric Cancer | Phase III Trial | N/A | 4.8 | N/A |

| Breast Cancer | Case Study | 30 | N/A | N/A |

| Hepatocellular Carcinoma | Phase II Trial | 30.4 | N/A | N/A |

Safety Profile

The safety profile of this compound has been generally favorable, with manageable side effects reported in clinical trials. Common adverse events include:

- Hypertension

- Fatigue

- Diarrhea

- Hand-foot syndrome

Most side effects were mild to moderate and manageable with dose adjustments or supportive care .

特性

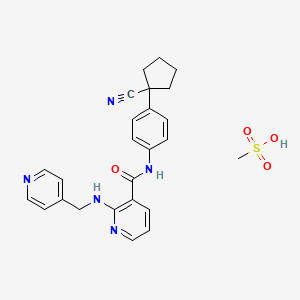

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJROXRIVQPKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153427 | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218779-75-9 | |

| Record name | Apatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Apatinib Mesylate is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. [] It exhibits potent inhibitory activity against VEGFR-2 with an IC50 of approximately 1 nM. []

A: this compound Mesylate primarily blocks the signaling pathway activated when Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2. [] This binding typically triggers angiogenesis, a crucial process for tumor growth and metastasis. [] By inhibiting VEGFR-2, this compound Mesylate effectively disrupts tumor angiogenesis, thereby limiting tumor development and spread. [, ]

A: Although highly selective for VEGFR-2, this compound Mesylate also exhibits weaker inhibitory effects on other tyrosine kinases, including Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), c-Kit, and c-Src. [] These kinases are also implicated in tumor pathogenesis, and their inhibition may contribute to the overall anti-tumor effects of this compound Mesylate. []

A: this compound Mesylate has been shown to inhibit tumor cell proliferation, migration, and invasion, both in vitro and in vivo. [, ] It induces cell cycle arrest and promotes apoptosis in tumor cells. [] Additionally, this compound Mesylate can reverse P-glycoprotein (ABCB1) and ABCG2-mediated multidrug resistance in drug-resistant solid tumor cells by inhibiting their transport function. []

ANone: This information can be found in publications related to the chemical synthesis and characterization of this compound Mesylate. The research papers provided focus on the pharmacological aspects and do not delve into the specific details of its chemical structure.

ANone: While spectroscopic data is crucial for compound characterization, this information is not detailed within the provided research papers. It's recommended to consult specialized databases or publications focusing on the chemical characterization of this compound Mesylate.

A: Research has identified several polymorphs and hydrates of this compound Mesylate, including two anhydrous polymorphs (I and II) and hydrates (HA and HB). [] These forms exhibit varying stability and properties. For instance, Form HA has been identified as the most thermodynamically stable form. [] Additionally, studies have explored humidity-induced single-crystal-to-single-crystal (SCTSC) transformations in this compound Mesylate solvates. [] These findings highlight the importance of controlling environmental factors like moisture and temperature during manufacturing and storage to ensure drug stability.

A: Researchers have investigated liposomal formulations of this compound Mesylate (Lipo-Apa) to improve its delivery and efficacy. [] Liposomes can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues.

A: A two-dimensional liquid chromatography (2D-LC) method has been developed and validated for accurately quantifying this compound Mesylate plasma concentrations. [] This method offers several advantages, including simplicity, convenience, accuracy, and robustness. []

A: this compound Mesylate is administered orally. [, ]

A: this compound Mesylate undergoes extensive metabolism in the liver, primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1. [] The primary metabolic pathways include Eand Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation. [] this compound Mesylate is primarily excreted in feces, with approximately 59% of the administered dose recovered unchanged in feces. [] Only a small fraction of the drug is excreted unchanged in urine. []

A: Preclinical studies have demonstrated the antitumor efficacy of this compound Mesylate in various human tumor xenograft models, including gastric cancer. [] A Phase III clinical trial showed that this compound Mesylate significantly prolonged overall survival (OS) by a median of 55 days and progression-free survival (PFS) by 25 days compared with placebo in patients with chemotherapy-refractory metastatic gastric cancer. []

A: Besides gastric cancer, this compound Mesylate has shown promising clinical activity in various other cancers, including advanced non-small cell lung cancer (NSCLC) [, , , ], hepatocellular carcinoma (HCC), [, , ], breast cancer [, , ], colorectal cancer [, ], ovarian cancer [, ], and malignant melanoma. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。